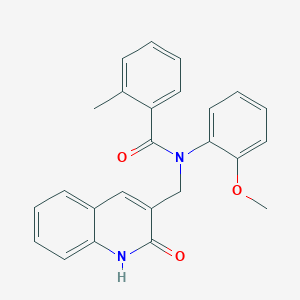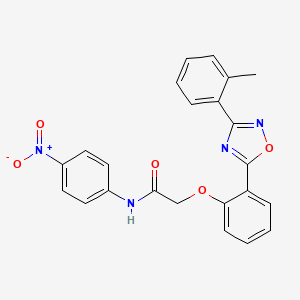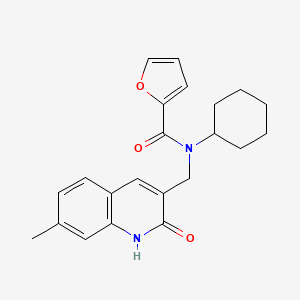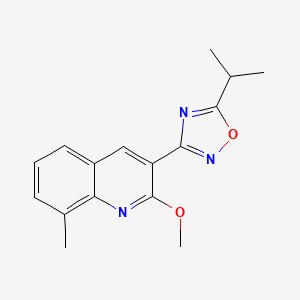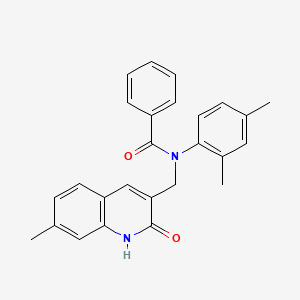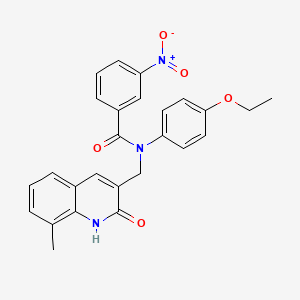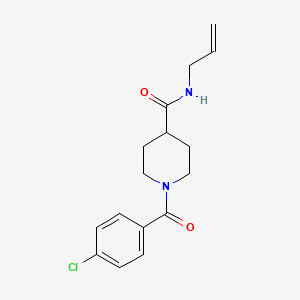
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACBC belongs to the class of piperidine compounds, which are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems, such as the dopamine system. This compound has been found to increase dopamine release in the striatum, which is a key component of the reward system. This suggests that this compound may enhance reward-related behaviors, such as drug-seeking behavior and food intake.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to have antinociceptive and anti-inflammatory effects, suggesting that it may have potential applications in the treatment of pain and inflammation. This compound has also been found to increase dopamine release in the striatum, which is a key component of the reward system. This suggests that this compound may enhance reward-related behaviors, such as drug-seeking behavior and food intake.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and its limited availability. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Orientations Futures
There are several future directions for the study of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide. One direction is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of pain, inflammation, and dopamine-related disorders.
Méthodes De Synthèse
The synthesis of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxamide, followed by the addition of allylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been found to have antinociceptive and anti-inflammatory properties, making it a potential candidate for the development of new analgesic and anti-inflammatory drugs. In neuroscience, this compound has been studied for its effects on the dopamine system, which is involved in the regulation of reward and motivation. This compound has been found to increase dopamine release, suggesting that it may have potential applications in the treatment of dopamine-related disorders, such as Parkinson's disease and addiction. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-9-18-15(20)12-7-10-19(11-8-12)16(21)13-3-5-14(17)6-4-13/h2-6,12H,1,7-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMKPQHANYLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)



![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
